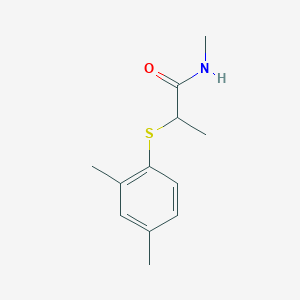
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide, also known as DMSMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications as a pharmacological agent. This compound belongs to the class of amides and contains a sulfur atom attached to a phenyl ring. DMSMP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in programmed cell death.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and have antimicrobial activity. Additionally, 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been found to have antioxidant activity and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action and physiological effects have been extensively studied. However, 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for research involving 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide. One area of interest is the development of 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide-based drugs for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide and its potential applications in other areas, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with N-methylpropanamide in the presence of a base. Another method involves the reaction of 2,4-dimethylphenylmagnesium bromide with N-methylpropanamide followed by the addition of sulfur.
Applications De Recherche Scientifique
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been studied for its potential applications as a pharmacological agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-5-6-11(9(2)7-8)15-10(3)12(14)13-4/h5-7,10H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXQARQBQCHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

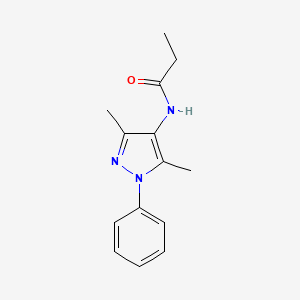
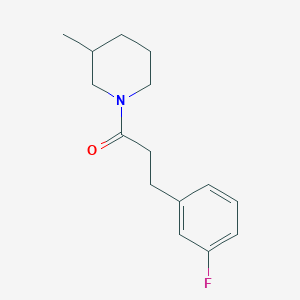
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
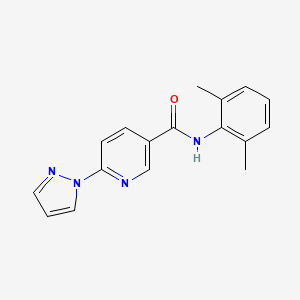
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)


![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)

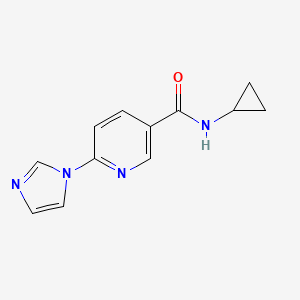

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)